molecular formula C20H18N4O3 B11547600 2-[(Naphthalen-1-YL)amino]-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide

2-[(Naphthalen-1-YL)amino]-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide

Katalognummer B11547600
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: QUKIDDCTQVSVKH-HYARGMPZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide is a complex organic compound that features a naphthalene ring, an amino group, and a nitrophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide typically involves the condensation of naphthylamine with a nitrophenyl-substituted acetohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthalene oxides and nitrophenyl oxides.

    Reduction: Formation of amino-substituted derivatives.

    Substitution: Formation of various substituted naphthyl and nitrophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-2-(naphthalen-1-yl)acetic acid: Similar naphthalene structure but different functional groups.

    1-Naphthalen-2-yl-ethylamine: Contains a naphthalene ring and an amino group but lacks the nitrophenyl and acetohydrazide groups.

Uniqueness

2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide is unique due to its combination of naphthalene, nitrophenyl, and acetohydrazide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C20H18N4O3

Molekulargewicht

362.4 g/mol

IUPAC-Name

2-(naphthalen-1-ylamino)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C20H18N4O3/c1-14(16-8-4-9-17(12-16)24(26)27)22-23-20(25)13-21-19-11-5-7-15-6-2-3-10-18(15)19/h2-12,21H,13H2,1H3,(H,23,25)/b22-14+

InChI-Schlüssel

QUKIDDCTQVSVKH-HYARGMPZSA-N

Isomerische SMILES

C/C(=N\NC(=O)CNC1=CC=CC2=CC=CC=C21)/C3=CC(=CC=C3)[N+](=O)[O-]

Kanonische SMILES

CC(=NNC(=O)CNC1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.